molecular formula C14H15N3O B1212125 2-Methyl-3-(1,4,5,6-tetrahydronicotinoyl)pyrazolo(1,5-a)pyridine CAS No. 94457-09-7

2-Methyl-3-(1,4,5,6-tetrahydronicotinoyl)pyrazolo(1,5-a)pyridine

Cat. No.: B1212125
CAS No.: 94457-09-7
M. Wt: 241.29 g/mol
InChI Key: SLMUMPSLUWOXAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

KC-764 is a small molecule drug developed by Kyorin Pharmaceutical Co., Ltd. It is known for its inhibitory effects on cyclooxygenases, which are enzymes involved in the inflammatory process. The compound has been studied for its potential therapeutic applications in cardiovascular and nervous system diseases, particularly for its antiplatelet and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of KC-764 involves several key steps:

Industrial Production Methods

The industrial production of KC-764 follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors for the condensation and hydrogenation steps to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

KC-764 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of KC-764 with modified functional groups, which can have different pharmacological properties.

Scientific Research Applications

KC-764 has been extensively studied for its scientific research applications:

    Chemistry: Used as a model compound for studying cyclooxygenase inhibition and related chemical reactions.

    Biology: Investigated for its effects on platelet aggregation and inflammatory pathways.

    Medicine: Explored as a potential therapeutic agent for preventing ischemic stroke and other cardiovascular diseases.

    Industry: Utilized in the development of new anti-inflammatory and antiplatelet drugs

Mechanism of Action

KC-764 exerts its effects by inhibiting cyclooxygenases, specifically cyclooxygenase-1 and cyclooxygenase-2. These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and platelet aggregation. By inhibiting these enzymes, KC-764 reduces the production of prostaglandins, thereby exerting anti-inflammatory and antiplatelet effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of KC-764

KC-764 is unique in its higher potency and selectivity for inhibiting platelet aggregation compared to aspirin. It has been shown to be more effective in preventing platelet aggregation and has a different pharmacokinetic profile, making it a promising candidate for long-term use in preventing ischemic stroke in high-risk patients .

Properties

94457-09-7

Molecular Formula

C14H15N3O

Molecular Weight

241.29 g/mol

IUPAC Name

(2-methylpyrazolo[1,5-a]pyridin-3-yl)-(1,2,3,4-tetrahydropyridin-5-yl)methanone

InChI

InChI=1S/C14H15N3O/c1-10-13(12-6-2-3-8-17(12)16-10)14(18)11-5-4-7-15-9-11/h2-3,6,8-9,15H,4-5,7H2,1H3

InChI Key

SLMUMPSLUWOXAO-UHFFFAOYSA-N

SMILES

CC1=NN2C=CC=CC2=C1C(=O)C3=CNCCC3

Canonical SMILES

CC1=NN2C=CC=CC2=C1C(=O)C3=CNCCC3

94457-09-7

synonyms

2-methyl-3-(1,4,5,6-tetrahydronicotinoyl)pyrazolo(1,5-a)pyridine
KC 764
KC-764

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ten g of 2-methyl-3-nicotinoyl pyrazolo[1,5-a]pyridine was dissolved in 150 ml of absolute ethanol and 2 g of 10% palladium carbon was added to the solution. The mixture was hydrogenated in an autoclave at 13 atm. of hydrogen at a temperature in the range of 55° to 58° C. for 3 hours. The mixture was filtered and the filtrate was evaporated under reduced pressure in order to remove the solvent. The residue was recrystallized from ethyl acetate to afford the title compound in yield of 8.5 g, mp 207°-208° C.
Name
2-methyl-3-nicotinoyl pyrazolo[1,5-a]pyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
palladium carbon
Quantity
2 g
Type
catalyst
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.